

# Literature review on the discovery of 2-(Bromomethyl)acrylic acid

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## Compound of Interest

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## The Synthesis of 2-(Bromomethyl)acrylic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the discovery and synthesis of **2-(bromomethyl)acrylic acid**, a valuable bifunctional monomer in organic synthesis and materials science. Its structure, featuring both a polymerizable acrylic acid moiety and a reactive bromomethyl group, allows for a diverse range of chemical transformations. This document summarizes key quantitative data, details experimental protocols for its synthesis, and illustrates the reaction pathway.

## Core Synthesis and Properties

**2-(Bromomethyl)acrylic acid**, also known as  $\alpha$ -(bromomethyl)acrylic acid, is a crystalline solid with a melting point of 71–73 °C.<sup>[1]</sup> Its structure is confirmed by various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

## Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis and characterization of **2-(bromomethyl)acrylic acid**.

Parameter	Value	Reference
Yield	43%	<a href="#">[1]</a>
Melting Point	71–73 °C	<a href="#">[1]</a>
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 4.18 (s, 2H), 6.09 (s, 1H), 6.49 (s, 1H)	<a href="#">[1]</a>
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 4.179 (s, 2H), 6.108 (s, 1H), 6.505 (s, 1H), 12.1 (s, 1H)	<a href="#">[2]</a>
IR (KBr)	1689 cm <sup>-1</sup> (C=O), 1626 cm <sup>-1</sup> (C=CH <sub>2</sub> )	<a href="#">[1]</a>
Molecular Weight	164.99 g/mol	<a href="#">[3]</a>
CAS Number	72707-66-5	<a href="#">[3]</a>

## Experimental Protocol: Synthesis from Diethyl Bis(hydroxymethyl)malonate

The most cited method for the preparation of **2-(bromomethyl)acrylic acid** involves the reaction of diethyl bis(hydroxymethyl)malonate with hydrobromic acid.[\[1\]](#)[\[3\]](#) The following protocol is adapted from the procedure detailed in *Organic Syntheses*.

Caution: **2-(Bromomethyl)acrylic acid** and its esters are potent lachrymators and vesicants. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[\[1\]](#)

## Materials and Equipment

- Diethyl bis(hydroxymethyl)malonate
- 47-49% Hydrobromic acid
- 500-mL three-necked, round-bottomed flask
- Magnetic stirrer

- Fractional distillation apparatus
- Cold-finger condenser
- Thermometers
- Rotary evaporator

## Procedure

- Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a fractional distillation setup, a cold-finger condenser, and two thermometers.
- Reagent Addition: The flask is charged with 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47–49% hydrobromic acid.[1]
- Reaction and Distillation: The mixture is heated to maintain a liquid temperature between 85 and 90 °C.[1][3] During this time, a mixture of ethyl bromide and water will distill over a period of 1.5–2 hours.
- Reflux: The remaining residue is then boiled for 10 hours, ensuring the temperature is maintained between 85 and 90 °C.[1] Temperatures exceeding this range may lead to the formation of dibromoisobutyric acid as a byproduct.[1][3]
- Concentration: Following the reflux period, the mixture is concentrated on a rotary evaporator at a temperature of 65–70 °C and a pressure of 10–15 mm Hg to remove approximately 100 mL of water.[1]
- Crystallization and Isolation: The concentrated residue is cooled in a refrigerator overnight to induce crystallization. The resulting crystals of  $\alpha$ -(bromomethyl)acrylic acid are collected by cold filtration.[1]
- Drying: The product is air-dried to yield the final product.[1]

## Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of **2-(bromomethyl)acrylic acid** from diethyl bis(hydroxymethyl)malonate.



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